molecular formula C10H18N4O6 B12641197 L-Arginine maleate CAS No. 93778-36-0

L-Arginine maleate

Cat. No.: B12641197
CAS No.: 93778-36-0
M. Wt: 290.27 g/mol
InChI Key: VNFMIHBKZKZIQO-HSBCLPKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine maleate is a compound formed by the reaction of L-arginine, a basic amino acid, with maleic acid, a weak organic acid. This compound is known for its non-linear optical properties and is used in various scientific and industrial applications. It is a promising material for optical frequency conversion and other optoelectronic applications due to its excellent optical, thermal, and mechanical properties .

Chemical Reactions Analysis

L-Arginine maleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

L-Arginine maleate can be compared with other similar compounds, such as:

    L-Arginine hydrochloride: Another salt of L-arginine, commonly used as a dietary supplement and in medical research.

    L-Arginine aspartate: Known for its potential benefits in enhancing athletic performance and muscle recovery.

    L-Arginine alpha-ketoglutarate: Often used in bodybuilding supplements for its potential to increase nitric oxide production and improve blood flow.

This compound stands out due to its unique combination of L-arginine and maleic acid, which imparts distinct optical and biochemical properties, making it suitable for specialized applications in optoelectronics and medical research .

Properties

CAS No.

93778-36-0

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid

InChI

InChI=1S/C6H14N4O2.C4H4O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;2-1-/t4-;/m0./s1

InChI Key

VNFMIHBKZKZIQO-HSBCLPKZSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O

Related CAS

93778-37-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.